Octacosyl ferulate
Overview
Description
Octacosyl ferulate is a natural compound isolated from the bark of Erythrina latissima . It has been found to inhibit the phosphorylation of histon III-S by PK-C .
Synthesis Analysis
Octacosyl ferulate can be synthesized using a high-temperature solvent-free system with a commercial immobilized lipase . This biocatalytic approach provides an alternative to chemical methods for ferulic acid ester synthesis .Molecular Structure Analysis
The molecular formula of Octacosyl ferulate is C38H66O4 . It has a molecular weight of 586.928 Da .Physical And Chemical Properties Analysis
Octacosyl ferulate is a powder . It has a density of 0.9±0.1 g/cm3, a boiling point of 659.1±40.0 °C at 760 mmHg, and a flash point of 187.4±20.8 °C .Scientific Research Applications
Nanocrystal Modification for Enhanced Bioavailability
- Nanocrystal Synthesis : Octacosanol, a component of octacosyl ferulate, has shown potential in treating inflammatory diseases, high cholesterol, Parkinson’s symptoms, and tumor growth. However, its lipophilicity and large structure limit its water solubility and bioavailability. Nanocrystal synthesis via nanoprecipitation techniques has been found to enhance its diffusion velocity, antioxidant capacity, shelf-life, penetrability, and bioavailability. These modified nanocrystals display improved lipid peroxidation activities and temperature stability, indicating a significant increase in bioavailability and release rate (Gupta & Ghosh, 2017).
Biocatalysis in Octyl Ferulate Synthesis
- Environment-Friendly Biocatalytic Synthesis : Octyl ferulate, derived from octacosyl ferulate, has been suggested as a natural chemical with sunscreen functions. An environmentally-friendly enzymatic method was developed for its synthesis, showing that high yields of octyl ferulate can be synthesized under elevated temperature conditions with a commercial immobilized lipase. This approach provides a biocatalytic alternative to chemical methods for ferulic acid ester synthesis (Huang et al., 2018).
Anti-Inflammatory and Antioxidant Properties
- Biological Activities : Octacosyl ferulate has been identified in various plants and is noted for its anti-inflammatory and antioxidant properties. For instance, compounds isolated from the root bark of Erythrina abyssinica showed significant antiplasmodial activities, indicating potential therapeutic applications in treating diseases like malaria (Yenesew et al., 2003).
Potential in Treating Inflammatory Diseases
- Application in Inflammation and Fatigue : Studies suggest that octacosyl ferulate derivatives like octacosanol have therapeutic potential in treating inflammation and fatigue. In one study, octacosanol showed a mitigating effect in exercise-induced fatigue, with a possible mechanism related to gene regulation in muscle tissue (Zhou et al., 2021). Another study found that octacosanol attenuates inflammation in both macrophages and a mouse model of colitis, suggesting its potential in treating inflammatory bowel diseases (Guo et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGLOISSVVAGBD-NHQGMKOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octacosyl (E)-ferulate | |
CAS RN |
35321-71-2 | |
Record name | Cluytyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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